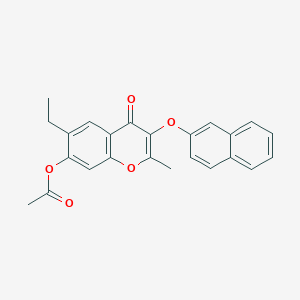![molecular formula C19H18N4O3 B6119699 Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate](/img/structure/B6119699.png)
Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate is a complex organic compound that features a pyridine core with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the pyridine core: This can be achieved through a condensation reaction involving appropriate starting materials such as 2-chloropyridine and 3-hydroxypyridine.
Substitution reactions: Introducing the methyl group and other substituents through nucleophilic substitution reactions.
Esterification: The carboxylate group is introduced via esterification reactions using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
Oxidation: Leads to the formation of carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Results in various substituted pyridine derivatives.
科学的研究の応用
Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine rings and substituents allow it to bind to active sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide
- 3-Pyridinol, 6-methyl-
- 2-Hydroxy-6-methylpyridine
Uniqueness
Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both ester and amino functionalities
特性
IUPAC Name |
methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-5-7-16(12-21-13)26-18-14(4-3-9-20-18)10-22-17-8-6-15(11-23-17)19(24)25-2/h3-9,11-12H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLLSYLNZHXTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC3=NC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119624.png)
![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)cyclohexanecarboxamide](/img/structure/B6119629.png)
![4-[(4E)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B6119634.png)
![10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B6119642.png)
![5,7-DIBROMO-3-[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B6119645.png)
![N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methyloxan-4-amine](/img/structure/B6119646.png)
![2-chloro-N-[4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]benzamide](/img/structure/B6119650.png)
![6-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119657.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6119659.png)
![1-ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione](/img/structure/B6119663.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6119701.png)
![2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-3H-isoindol-1-one](/img/structure/B6119707.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)

